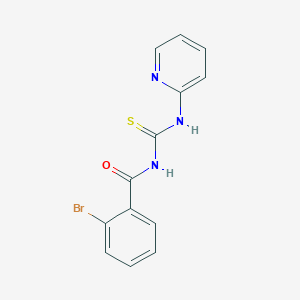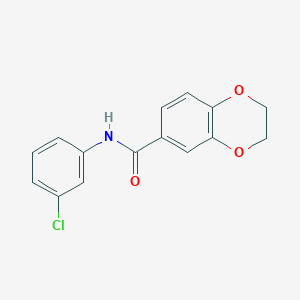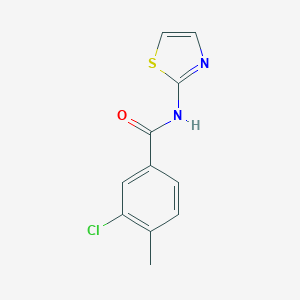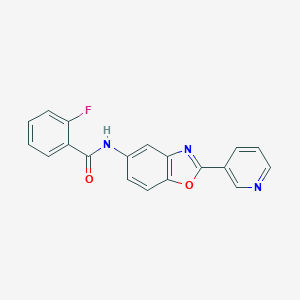
2-bromo-N-(pyridin-2-ylcarbamothioyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(pyridin-2-ylcarbamothioyl)benzamide is a chemical compound that has been the subject of scientific research in recent years. This compound has gained attention due to its potential use in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-(pyridin-2-ylcarbamothioyl)benzamide is not fully understood. However, it has been proposed that the compound may act by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that the compound may act by reducing oxidative stress and inflammation in the brain, which may help to prevent or slow the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
2-bromo-N-(pyridin-2-ylcarbamothioyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and has been shown to have neuroprotective properties. It has also been found to reduce oxidative stress and inflammation in the brain, which may help to prevent or slow the progression of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-bromo-N-(pyridin-2-ylcarbamothioyl)benzamide in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells in vitro. This makes it a promising candidate for further study in the development of new cancer treatments. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that can effectively test its efficacy.
Direcciones Futuras
There are several future directions that could be pursued in the study of 2-bromo-N-(pyridin-2-ylcarbamothioyl)benzamide. One direction is to conduct further studies to better understand its mechanism of action, which could help to identify potential targets for the development of new cancer treatments. Another direction is to investigate its potential use in the treatment of other diseases, such as Alzheimer's disease, where it has shown promise in preclinical studies. Additionally, future studies could explore the use of this compound in combination with other drugs or treatments to enhance its efficacy.
Métodos De Síntesis
The synthesis of 2-bromo-N-(pyridin-2-ylcarbamothioyl)benzamide involves the reaction of 2-aminopyridine with 2-bromo-1-benzoyl chloride in the presence of a base. The resulting compound is then treated with thiourea to yield the final product.
Aplicaciones Científicas De Investigación
2-bromo-N-(pyridin-2-ylcarbamothioyl)benzamide has been studied for its potential use in the treatment of various diseases. It has been found to have anticancer properties and has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use in the treatment of Alzheimer's disease and has been found to have neuroprotective properties.
Propiedades
Fórmula molecular |
C13H10BrN3OS |
|---|---|
Peso molecular |
336.21 g/mol |
Nombre IUPAC |
2-bromo-N-(pyridin-2-ylcarbamothioyl)benzamide |
InChI |
InChI=1S/C13H10BrN3OS/c14-10-6-2-1-5-9(10)12(18)17-13(19)16-11-7-3-4-8-15-11/h1-8H,(H2,15,16,17,18,19) |
Clave InChI |
CVKAMLCGXVVKFI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC=N2)Br |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-bromo-2-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251691.png)
![3-chloro-4-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251693.png)
![N-(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide](/img/structure/B251696.png)
![N-[4-(acetylamino)phenyl]-5-bromo-1-naphthamide](/img/structure/B251699.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B251700.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B251701.png)
![2-fluoro-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B251703.png)
![3-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B251708.png)
![N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251710.png)
![N-[(6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251711.png)

![N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-2-naphthamide](/img/structure/B251715.png)